1-Piperazineacetonitrile, 4-phenyl-
Description
1-Piperazineacetonitrile, 4-phenyl- is a piperazine derivative featuring a phenyl group at the 4-position of the piperazine ring and an acetonitrile (-CH₂CN) substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in modulating receptor binding and pharmacokinetic properties . The nitrile group in this compound may serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in click chemistry reactions .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C12H15N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,7-11H2 |
InChI Key |
ONNCTSYEIOXVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine (CAS 67914-60-7)
- Structure : Contains a piperazine core with an acetyl group (-COCH₃) and a 4-hydroxyphenyl substituent .
- Key Differences: The acetyl group introduces polarity and hydrogen-bonding capability, contrasting with the nitrile group in 1-piperazineacetonitrile, which lacks hydrogen-bond donors. The hydroxyl (-OH) group enhances solubility in polar solvents compared to the hydrophobic phenyl group in the target compound.
- Applications : Used as a pharmaceutical intermediate, highlighting the role of functional groups in drug design .
2-(4-Methoxyphenyl)-N-(4-Phenyl-1-Piperazinyl)Acetamide
- Structure : Features an acetamide (-CH₂CONH₂) side chain and a 4-methoxyphenyl group .
- The methoxy (-OCH₃) substituent increases electron density on the phenyl ring, altering electronic interactions in binding assays .
- Synthetic Relevance : Demonstrates the use of arylpiperazine scaffolds in synthesizing bioactive molecules.
1-Piperazineacetonitrile,4-(1-Methylethyl)- (CAS 240143-46-8)
- Structure : Piperazine substituted with an isopropyl group and an acetonitrile moiety .
- Molecular weight (167.25 g/mol) is lower than the phenyl analogue (estimated ~215 g/mol for C₁₂H₁₄N₄).
- Reactivity : Highlights the nitrile group’s role in further synthetic modifications.
Comparison with Other Piperazines
- Arylpiperazine Derivatives : describes the use of PPAA (polyphosphoric acid trimethylsilyl ester) and DMF for coupling reactions, a method adaptable to introducing acetonitrile groups .
- Thiadiazole-Piperazine Hybrids : highlights the use of sodium hydride and DMF for nucleophilic substitutions, a strategy applicable to nitrile group introduction .
Pharmacological and Physicochemical Properties
Receptor Binding
- The nitrile group’s electron-withdrawing nature may enhance binding specificity compared to electron-donating groups like methoxy .
- Opioid Receptor Interactions : Piperidines and benzomorphans () demonstrate diverse receptor efficacies, but nitrile-containing piperazines remain underexplored in this context .
Physicochemical Properties
| Property | 1-Piperazineacetonitrile, 4-Phenyl- | 1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine | 2-(4-Methoxyphenyl)-N-(4-Phenylpiperazinyl)Acetamide |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄N₄ (estimated) | C₁₂H₁₆N₂O₂ | C₁₉H₂₂N₃O₂ |
| Polarity | Moderate (nitrile) | High (acetyl, hydroxyl) | Moderate (amide, methoxy) |
| Solubility | Low in water; soluble in DCM, DMF | High in polar solvents (due to -OH) | Moderate in ethanol, DMSO |
| Stability | Stable under neutral conditions | Hydrolyzable (acetyl group) | Stable amide bond |
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